(Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)acrylonitrile
Overview
Description
YHO-13177 is a potent and specific inhibitor of breast cancer resistance protein (BCRP/ABCG2).
Scientific Research Applications
1. Use in Bioactive Heterocycle Construction
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, a compound structurally similar to the requested chemical, has been synthesized and used in constructing bioactive heterocycles. This compound is formed through a base-catalysed reaction of 3,4-dimethoxybenzaldehyde with (4-methoxyphenyl) acetonitrile, featuring Z geometry in its olefinic bond and forming molecules linked by hydrogen bonds (Naveen et al., 2006).
2. Crystal Structure Analysis
Another related compound, 3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, has been synthesized in both its E and Z isomers. The Z isomer's crystal structure, similar to the requested compound, was examined, offering insights into molecular geometries and interactions that are crucial for understanding the properties of these substances (Shinkre et al., 2008).
3. Optoelectronic Applications
Designed and synthesized thiophene dyes, including variants of acrylonitrile derivatives, demonstrate potential in optoelectronic devices. These compounds show nonlinear absorption and optical limiting behavior, essential for protecting human eyes and optical sensors, and for stabilizing light sources in optical communications (Anandan et al., 2018).
4. Synthesis of Novel Derivatives for Photoluminescence
(Z)-2-(4-Halogenophenyl)-3-(thiophen-3-yl)acrylonitrile, resembling the structure of the requested compound, has been used to synthesize novel thiophenylacrylonitrile derivatives. These derivatives demonstrate significant potential in photoluminescent applications, with their UV-Vis absorption and photoluminescence spectra being a key area of study (Fang & Yu, 2009).
5. Antibiotic and Antifungal Potential
Amino alcohols based on acrylonitriles, including compounds structurally similar to the requested chemical, have shown promise as potential antibiotic and antifungal agents. These compounds, particularly those with additional substituents on the terminal aromatic ring, exhibited notable activity against various bacterial and fungal strains (Baker et al., 2022).
properties
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-18-5-3-14(12-19(18)25-2)15(13-21)11-17-4-6-20(26-17)22-9-7-16(23)8-10-22/h3-6,11-12,16,23H,7-10H2,1-2H3/b15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGGBVNCVONHHC-RVDMUPIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=C(S2)N3CCC(CC3)O)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=C(S2)N3CCC(CC3)O)/C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)acrylonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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